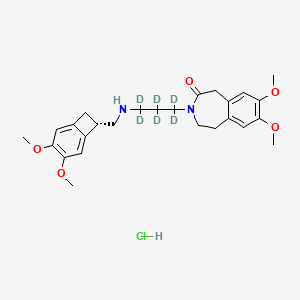

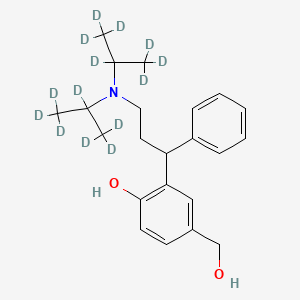

rac 5-Hydroxymethyl Tolterodine-d14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

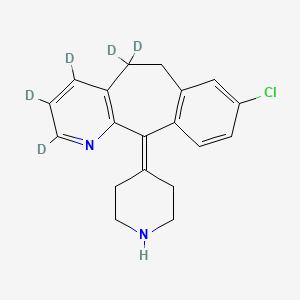

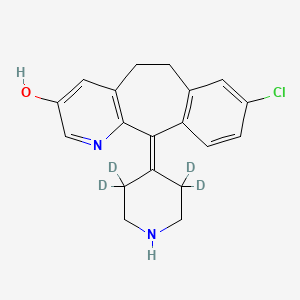

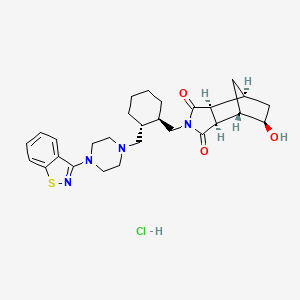

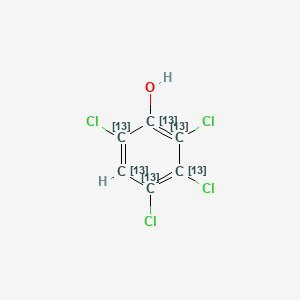

“rac 5-Hydroxymethyl Tolterodine-d14” is a labelled analogue of "rac 5-Hydroxymethyl Tolterodine" . It is an active metabolite of Tolterodine , which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence .

Molecular Structure Analysis

The molecular formula of “rac 5-Hydroxymethyl Tolterodine-d14” is C22H31NO2 . The exact molecular structure is not provided in the available resources.Applications De Recherche Scientifique

Overactive Bladder Syndrome Treatment

Rac 5-Hydroxymethyl Tolterodine-d14, also known as 5-HMTD14, is a chemical compound used in the treatment of overactive bladder syndrome . This medication works by blocking the action of a neurotransmitter called acetylcholine, which is responsible for muscle contractions in the bladder .

Muscarinic Receptor Antagonist

Rac-5-Hydroxymethyl Tolterodine-d14 is a muscarinic receptor antagonist . It has Ki values of 2.3 nM, 2 nM, 2.5 nM, 2.8 nM, and 2.9 nM for M1, M2, M3, M4, and M5 receptors, respectively .

Metabolic Pathway Analysis

The deuterated analog of 5-HMT allows for more precise analysis of the drug’s metabolic pathways . This modification enhances its stability within the body, making it a valuable tool in pharmacokinetic studies .

Drug Development Process

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The use of deuterated analogs like rac 5-Hydroxymethyl Tolterodine-d14 can provide valuable insights during the drug development process.

Impurity Analysis

Rac 5-Hydroxymethyl Tolterodine-d14 is one of the impurities of Tolterodine . Therefore, it can be used in the analysis and quality control of Tolterodine production.

Research Use

Rac-5-Hydroxymethyl Tolterodine-d14 can be used for overactive bladder research . It can help in understanding the mechanism of action of Tolterodine and its metabolites.

Mécanisme D'action

Target of Action

Rac 5-Hydroxymethyl Tolterodine-d14, also known as (Rac)-Desfesoterodine-d14, is an active metabolite of Tolterodine . The primary targets of this compound are the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, it has a high affinity for M1, M2, M3, M4, and M5 subtypes of muscarinic receptors .

Biochemical Pathways

The action of Rac 5-Hydroxymethyl Tolterodine-d14 primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it disrupts the normal signaling process in this pathway. The downstream effects include a reduction in muscle contractions in the bladder, leading to decreased urinary frequency, urgency, and incontinence .

Pharmacokinetics

It’s known that the compound is a deuterium-labeled version of (rac)-5-hydroxymethyl tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The molecular and cellular effects of Rac 5-Hydroxymethyl Tolterodine-d14’s action primarily involve the relaxation of the bladder muscles. By blocking the action of acetylcholine on muscarinic receptors, it reduces muscle contractions in the bladder . This leads to a decrease in urinary frequency, urgency, and incontinence, which are symptoms of overactive bladder syndrome .

Propriétés

IUPAC Name |

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-UWDFEEFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.